molecular formula C7H11N3O2 B13315005 6-(Methoxymethyl)-2-(methylamino)-3,4-dihydropyrimidin-4-one

6-(Methoxymethyl)-2-(methylamino)-3,4-dihydropyrimidin-4-one

Cat. No.: B13315005
M. Wt: 169.18 g/mol
InChI Key: MKCQZNLLGIMQRM-UHFFFAOYSA-N
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Description

6-(Methoxymethyl)-2-(methylamino)-3,4-dihydropyrimidin-4-one is a heterocyclic organic compound It is characterized by a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3 The compound also features a methoxymethyl group at position 6 and a methylamino group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methoxymethyl)-2-(methylamino)-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with urea or thiourea, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(Methoxymethyl)-2-(methylamino)-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, often altering its biological activity.

    Substitution: Nucleophilic substitution reactions can introduce new functional groups at specific positions on the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized pyrimidines.

Scientific Research Applications

6-(Methoxymethyl)-2-(methylamino)-3,4-dihydropyrimidin-4-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications, including as an antiviral or anticancer agent, due to its ability to interact with biological targets.

    Industry: The compound is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(Methoxymethyl)-2-(methylamino)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The methoxymethyl and methylamino groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxymethyl-2-amino-3,4-dihydropyrimidin-4-one
  • 6-Methyl-2-(methylamino)-3,4-dihydropyrimidin-4-one
  • 6-(Methoxymethyl)-2-(ethylamino)-3,4-dihydropyrimidin-4-one

Uniqueness

6-(Methoxymethyl)-2-(methylamino)-3,4-dihydropyrimidin-4-one is unique due to the specific combination of functional groups attached to the pyrimidine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

4-(methoxymethyl)-2-(methylamino)-1H-pyrimidin-6-one

InChI

InChI=1S/C7H11N3O2/c1-8-7-9-5(4-12-2)3-6(11)10-7/h3H,4H2,1-2H3,(H2,8,9,10,11)

InChI Key

MKCQZNLLGIMQRM-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=CC(=O)N1)COC

Origin of Product

United States

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